4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide
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Overview
Description
4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide , also known by its IUPAC name 2-{2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamido}benzamide , is a chemical compound with a molecular weight of 201.23 g/mol . It is a white powder and falls under the category of organic compounds. The compound’s structure consists of a benzene ring attached to an acetamide group, with a pyrimidine moiety linked via an ether bond .
Scientific Research Applications
Chemical Synthesis and Characterization
Research into the chemical synthesis and characterization of pyrimidine derivatives, including methods for their preparation and structural determination, provides foundational knowledge for understanding the properties and potential applications of 4-(2-((4-Methylpyrimidin-2-yl)oxy)acetamido)benzamide. Studies have explored the reactions of 4-amino-5-aminomethyl-2-methylpyrimidine with formamidine salts, leading to insights into the structural intricacies of related compounds through spectroscopic analysis (Evans & Robertson, 1973).
Drug-likeness and Pharmacophore Development
Investigations into the drug-likeness of 2-aminopyrimidine derivatives for targeting histamine receptors highlight the therapeutic potential of related structures. Such studies have focused on optimizing the structure-activity relationship to enhance receptor affinity and selectivity, offering a pathway for developing novel therapeutics based on the pyrimidine core structure (Sadek et al., 2014).
Antimicrobial Activity
Research on pyrimidine and oxazinone derivatives, synthesized as antimicrobial agents, demonstrates the broad-spectrum efficacy of these compounds against various bacterial and fungal strains. This underscores the potential of this compound and similar molecules in contributing to the development of new antimicrobial drugs (Hossan et al., 2012).
Anti-inflammatory and Analgesic Activities
The exploration of pyrimidine-containing compounds for their anti-inflammatory and analgesic properties has identified potential therapeutic applications. These studies focus on the synthesis and pharmacological evaluation of novel compounds, providing insights into their mechanisms of action and potential benefits in treating inflammation and pain (Amr et al., 2007).
Electrochemical Applications
Research into the electrochemical oxidation of alcohols and aldehydes, catalyzed by compounds related to this compound, showcases the versatility of pyrimidine derivatives in synthetic chemistry. These studies provide valuable methodologies for the efficient conversion of substrates to valuable products under mild conditions (Rafiee et al., 2018).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to target β-hexosaminidases , which play a crucial role in the degradation of glycoproteins and glycolipids.
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, possibly inhibiting or modifying its activity .
Biochemical Pathways
Given its potential interaction with β-hexosaminidases, it may influence the metabolic pathways involving glycoproteins and glycolipids .
Result of Action
If it does interact with β-hexosaminidases as suggested, it could potentially affect the breakdown of glycoproteins and glycolipids, leading to changes in cellular function .
Properties
IUPAC Name |
4-[[2-(4-methylpyrimidin-2-yl)oxyacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-7-16-14(17-9)21-8-12(19)18-11-4-2-10(3-5-11)13(15)20/h2-7H,8H2,1H3,(H2,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPHDDFDZSNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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